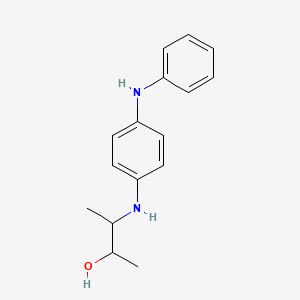![molecular formula C15H14NO3P B14505359 2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 63429-79-8](/img/structure/B14505359.png)
2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one is a complex organic compound with a unique structure that includes a phospholan ring and a diphenylmethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of diphenylmethylideneamine with a suitable phosphorus-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Applications De Recherche Scientifique
2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or catalytic effects. The exact molecular targets and pathways depend on the specific application and the biological or chemical context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylmethylideneamine: A simpler analogue with similar reactivity but lacking the phospholan ring.
Phospholan-2-one derivatives: Compounds with similar phosphorus-containing rings but different substituents.
Uniqueness
This combination allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
63429-79-8 |
|---|---|
Formule moléculaire |
C15H14NO3P |
Poids moléculaire |
287.25 g/mol |
Nom IUPAC |
N-(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)-1,1-diphenylmethanimine |
InChI |
InChI=1S/C15H14NO3P/c17-20(18-11-12-19-20)16-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
LZEIBDHBDVDUSJ-UHFFFAOYSA-N |
SMILES canonique |
C1COP(=O)(O1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



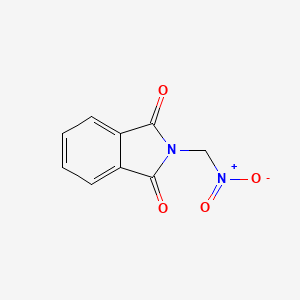
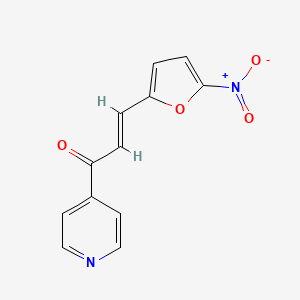
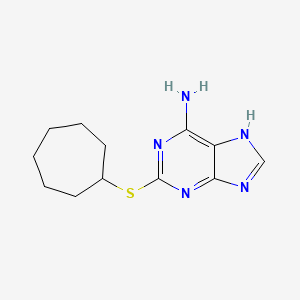
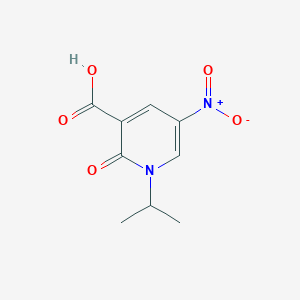
![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)
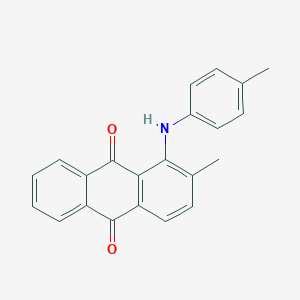
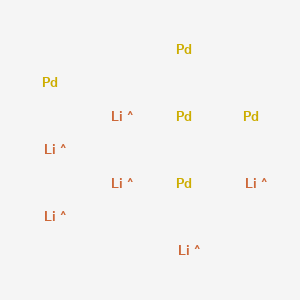
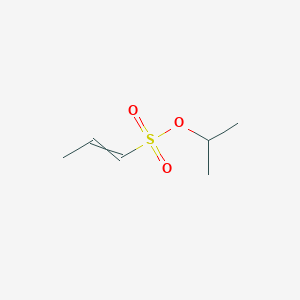
![1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane](/img/structure/B14505337.png)
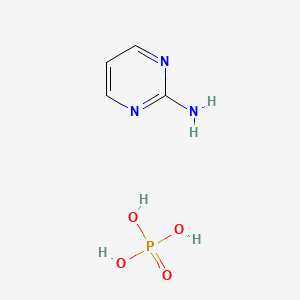
![2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one](/img/structure/B14505351.png)
